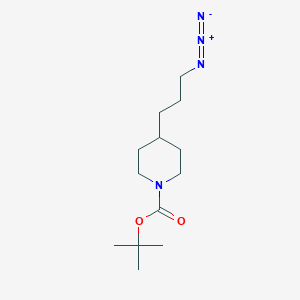

N-Boc-4-(3-azidopropyl)piperidine

Beschreibung

N-Boc-4-(3-azidopropyl)piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 3-azidopropyl substituent at the 4-position of the piperidine ring. This compound is characterized by its azide functional group, which makes it highly reactive in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its Boc protection enhances stability during synthetic processes while allowing selective deprotection for downstream modifications. The molecule’s unique structure positions it as a versatile intermediate in medicinal chemistry, particularly for bioconjugation and targeted drug delivery systems .

Eigenschaften

Molekularformel |

C13H24N4O2 |

|---|---|

Molekulargewicht |

268.36 g/mol |

IUPAC-Name |

tert-butyl 4-(3-azidopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)17-9-6-11(7-10-17)5-4-8-15-16-14/h11H,4-10H2,1-3H3 |

InChI-Schlüssel |

RUPDZQJZBSNLFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-Boc-4-(3-azidopropyl)piperidine typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a Boc group. This is followed by the introduction of the azidopropyl group at the 4-position of the piperidine ring. The reaction conditions often involve the use of organic solvents, bases, and azide sources. For example, the synthesis might involve the reaction of N-Boc-4-piperidone with sodium azide in the presence of a suitable base and solvent .

Analyse Chemischer Reaktionen

N-Boc-4-(3-azidopropyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Boc-4-(3-azidopropyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in bioorthogonal labeling and click chemistry, enabling the study of biological processes in living organisms.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Boc-4-(3-azidopropyl)piperidine is largely dependent on its chemical reactivity. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes. This makes it a valuable tool in chemical biology and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Azide vs. Bromine/Hydroxyl/Aminomethyl: The azide group in this compound distinguishes it from halogenated (e.g., bromophenyl) or polar (e.g., hydroxyl, aminomethyl) derivatives, directing its utility toward bioorthogonal reactions .

- Ring Size : Unlike pyrrolidine analogs (e.g., N-Boc-3-bromopyrrolidine), piperidine derivatives offer greater conformational flexibility due to the six-membered ring .

Physicochemical Properties

Polarity and Solubility

The azidopropyl group imparts moderate lipophilicity to this compound, as evidenced by its calculated Log Po/w values (e.g., consensus Log P ~2.5). This contrasts with:

- N-Boc-4-(4-bromophenyl)piperidine : Higher Log P (~3.8) due to the aromatic bromophenyl group .

- 1-Boc-4-(Aminomethyl)piperidine: Lower Log P (~1.2) owing to the polar aminomethyl group .

Hydrogen Bonding and Bioavailability

- Hydrogen Bond Acceptors : this compound has 4 H-bond acceptors (azide, carbonyl, ether), fewer than hydroxyl-containing analogs like N-Boc-3-hydroxy-4-phenylpiperidine (5 acceptors) .

- BBB Permeability: Predicted to have moderate blood-brain barrier penetration, similar to N-Boc-4-(4-bromophenyl)piperidine but lower than non-polar derivatives like AC 927 .

Key Reaction Pathways

- This compound : Synthesized via nucleophilic substitution of a bromopropyl precursor with sodium azide, followed by Boc protection. Requires careful temperature control (<50°C) to avoid azide decomposition .

- N-Boc-4-(4-bromophenyl)piperidine : Prepared via Suzuki-Miyaura coupling using Pd catalysts, leveraging bromine as a leaving group .

- 1-Boc-4-(Aminomethyl)piperidine: Involves reductive amination of a nitro precursor with hydrogen gas and Pd/C .

Yield and Purity

| Compound | Typical Yield | Purity (HPLC/GC) | Key Challenges |

|---|---|---|---|

| This compound | 65–75% | >95% | Azide stability during synthesis |

| N-Boc-3-bromopyrrolidine | 80–85% | >97% | Pyrrolidine ring strain |

| 1-Boc-4-(Aminomethyl)piperidine | 70–80% | >98% | Amine oxidation during storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.